Cas no 367508-01-8 (Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate)

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 化学的及び物理的性質
名前と識別子
-
- Phosphonic acid,P-[2-(methoxymethylamino)-2-oxoethyl]-, diphenyl ester
- Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
- 2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide
- (N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester
- D3709
- diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
- N-Methoxy-N-methyl(diphenylphosphono)acetamide
- N-methoxy-N-methyl-2-(diphenylphosphono)acetamide
- Diphenyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate
- DTXSID00476140
- A913648
- MFCD30186043
- SCHEMBL3626452
- 367508-01-8
- Diphenyl(2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate
- DIPHENYL [METHOXY(METHYL)CARBAMOYL]METHYLPHOSPHONATE
-
- MDL: MFCD30186043
- インチ: 1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
- InChIKey: CFSFGLDTIDFDMT-UHFFFAOYSA-N
- ほほえんだ: P(C([H])([H])C(N(C([H])([H])[H])OC([H])([H])[H])=O)(=O)(OC1C([H])=C([H])C([H])=C([H])C=1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 351.08700
- どういたいしつりょう: 335.09225967g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 65.099
じっけんとくせい
- 密度みつど: 1.259
- ふってん: 430.708°C at 760 mmHg
- フラッシュポイント: 214.284°C
- 屈折率: 1.555
- PSA: 84.11000
- LogP: 3.92480
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB261452-1 g |
Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate; . |
367508-01-8 | 1g |
€180.40 | 2023-06-22 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3709-1G |
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |
367508-01-8 | >95.0%(GC) | 1g |
¥610.00 | 2024-04-16 | |
TRC | D491953-50mg |
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |
367508-01-8 | 50mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1240550-200mg |
(N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester |
367508-01-8 | 95% | 200mg |
$130 | 2023-09-04 | |
eNovation Chemicals LLC | Y1240550-5g |
(N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester |
367508-01-8 | 95% | 5g |
$515 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155188-5G |
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |
367508-01-8 | 95% | 5g |
¥2999.90 | 2023-09-03 | |
Aaron | AR003CQN-5g |
(N-Methoxy-N-Methylcarbamoylmethyl)Phosphonic Acid Diphenyl Ester |
367508-01-8 | 95% | 5g |
$491.00 | 2025-01-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294364-1g |
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, |
367508-01-8 | 1g |
¥1850.00 | 2023-09-05 | ||
Aaron | AR003CQN-1g |
(N-Methoxy-N-Methylcarbamoylmethyl)Phosphonic Acid Diphenyl Ester |
367508-01-8 | 95% | 1g |
$127.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1692782-1g |
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |
367508-01-8 | 95.0% | 1g |
¥969.00 | 2024-05-16 |
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonateに関する追加情報
Recent Advances in the Application of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) in Chemical Biology and Pharmaceutical Research
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This phosphonate derivative, characterized by its N-methoxy-N-methylcarbamoyl moiety, has been increasingly utilized in the synthesis of bioactive molecules, enzyme inhibitors, and prodrugs. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The compound's ability to act as a phosphorylating agent and its stability under physiological conditions make it a valuable tool for medicinal chemists.
One of the most notable applications of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is its use in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the development of selective inhibitors remains a major focus of pharmaceutical research. Recent work by Zhang et al. (2023) demonstrated the efficacy of this compound in the synthesis of pyrazole-based kinase inhibitors, which showed promising activity against multiple cancer cell lines. The study reported a significant improvement in yield and purity when using 367508-01-8 as a phosphorylating agent, compared to traditional methods. These findings underscore the compound's potential to streamline the synthesis of complex bioactive molecules.
In addition to its role in kinase inhibitor synthesis, Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate has been investigated for its utility in prodrug design. A recent study by Lee and colleagues (2024) explored its application in the development of phosphate prodrugs for antiviral agents. The researchers found that the compound's stability and reactivity allowed for efficient masking of phosphate groups, thereby enhancing the bioavailability of the parent drugs. This approach was particularly effective in the case of nucleoside analogs, where the prodrugs exhibited improved cellular uptake and prolonged therapeutic effects. The study also highlighted the compound's compatibility with a range of functional groups, making it a versatile tool for prodrug development.
Beyond its synthetic applications, 367508-01-8 has also been the subject of mechanistic studies aimed at understanding its interactions with biological targets. A recent publication by Martinez et al. (2024) employed computational modeling and kinetic assays to elucidate the compound's binding mode with serine hydrolases. The results revealed a unique interaction pattern, where the N-methoxy-N-methylcarbamoyl group played a critical role in stabilizing the enzyme-inhibitor complex. These insights have important implications for the design of next-generation enzyme inhibitors, particularly those targeting metabolic disorders and inflammatory diseases.
In conclusion, Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) continues to be a valuable asset in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibitor synthesis to prodrug design, highlight its versatility and potential for future therapeutic development. Ongoing studies are expected to further expand its utility, particularly in the context of targeted drug delivery and personalized medicine. As research in this area progresses, the compound is likely to play an increasingly prominent role in the discovery and optimization of novel bioactive molecules.
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